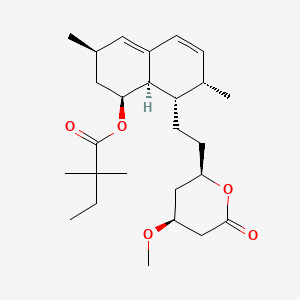
2-Hexenamide, 2-cyano-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexenamide, 2-cyano-5-methyl- is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol This compound is notable for its role as an impurity in the synthesis of Pregabalin, a medication used to treat epilepsy, neuropathic pain, and generalized anxiety disorder .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenamide, 2-cyano-5-methyl- typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for 2-Hexenamide, 2-cyano-5-methyl- are not extensively documented. the general approach involves large-scale cyanoacetylation reactions under controlled conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
2-Hexenamide, 2-cyano-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of 2-Hexenamide, 2-cyano-5-methyl-.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted amides and nitriles.
科学的研究の応用
2-Hexenamide, 2-cyano-5-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: As an impurity in Pregabalin synthesis, it is crucial in quality control and pharmaceutical research.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-Hexenamide, 2-cyano-5-methyl- involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its role as an intermediate in chemical synthesis .
類似化合物との比較
Similar Compounds
2-Cyanoacetamide: Similar in structure but lacks the hexenamide moiety.
2-Cyano-3-methylbutyramide: Similar nitrile and amide functionalities but different carbon chain length.
2-Cyano-4-methylpentanamide: Similar structure with a different position of the methyl group.
Uniqueness
2-Hexenamide, 2-cyano-5-methyl- is unique due to its specific structure, which combines a cyano group with a hexenamide moiety. This combination imparts distinct chemical reactivity and biological properties, making it valuable in various research and industrial applications .
特性
CAS番号 |
143420-53-5 |
|---|---|
分子式 |
C8H12N2O |
分子量 |
152.197 |
IUPAC名 |
2-cyano-5-methylhex-2-enamide |
InChI |
InChI=1S/C8H12N2O/c1-6(2)3-4-7(5-9)8(10)11/h4,6H,3H2,1-2H3,(H2,10,11) |
InChIキー |
JYXALHBTQPXYHF-UHFFFAOYSA-N |
SMILES |
CC(C)CC=C(C#N)C(=O)N |
同義語 |
2-Hexenamide, 2-cyano-5-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)


![3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B589082.png)
